AC-55649

Descripción general

Descripción

Este compuesto tiene un valor de pEC50 de 6,9, lo que indica su alta eficacia en la activación del receptor RARβ2 . Los receptores del ácido retinoico son receptores nucleares que desempeñan funciones cruciales en la regulación de la expresión genética, la diferenciación celular y la proliferación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AC 55649 implica los siguientes pasos:

Materiales de partida: La síntesis comienza con la preparación de 4-octilbifenilo, que se obtiene mediante el acoplamiento de 4-bromo-octilbenceo con ácido fenilborónico utilizando una reacción de acoplamiento de Suzuki catalizada por paladio.

Métodos de Producción Industrial

La producción industrial de AC 55649 sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) asegura la producción de AC 55649 de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

AC 55649 sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar los derivados de ácido carboxílico correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un grupo alcohol.

Sustitución: Los anillos aromáticos en AC 55649 pueden sufrir reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de bifenilo sustituidos y alcoholes, dependiendo de las condiciones de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

AC-55649 exhibits a high degree of selectivity for the RARβ2 receptor, with a pEC50 value of approximately 6.9 . This selectivity is crucial as RARβ2 functions as a tumor suppressor gene, often hypermethylated in various human neoplasms. The compound's ability to activate RARβ2 is significant for its potential therapeutic applications.

Key Biological Effects:

- Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells, comparable to all-trans-retinoic acid (ATRA) . The mechanism involves inhibition of DNA synthesis, highlighting its potential as an anti-cancer agent.

- Neurite Outgrowth Induction: this compound has been shown to induce neuronal differentiation and neurite outgrowth in various cell types, including NTERA-2 cells and adult mouse spinal cord cells. This effect is similar to that observed with ATRA, suggesting its utility in neurodevelopmental research .

- Developmental Biology: In Xenopus models, treatment with this compound resulted in significant survival rates and limb bud formation during development stages, indicating its role in morphogenetic processes .

Therapeutic Potential

The isoform-selective nature of this compound makes it a valuable tool for pharmacological research and drug development. Its high selectivity minimizes off-target effects, which is a common challenge in drug design.

Table: Comparison of RAR Agonists

| Compound | RARβ2 pEC50 | Selectivity Ratio (β/α) | Cancer Cell Line Tested | Effect on Proliferation |

|---|---|---|---|---|

| This compound | 6.9 | 100-fold | MCF-7 | Significant inhibition |

| ATRA | 6.5 | Variable | MCF-7 | Significant inhibition |

| AM580 | 7.0 | 200-fold | Various | Moderate inhibition |

Case Studies

-

Breast Cancer Research:

A study demonstrated that this compound not only inhibited proliferation in MCF-7 cells but also induced apoptosis through mechanisms involving RARβ2 activation . This suggests its potential as a therapeutic agent in breast cancer treatment. -

Neurodevelopmental Applications:

Research involving adult mouse spinal cord cells indicated that this compound could enhance neurite outgrowth significantly compared to controls. This finding supports its application in studying neurodegenerative conditions and neuronal repair mechanisms . -

Developmental Biology in Xenopus:

In a developmental study using Xenopus laevis, larvae treated with this compound showed enhanced survival and limb bud formation compared to untreated controls. This highlights the compound's role in vertebrate limb development and its potential implications for understanding congenital limb malformations .

Mecanismo De Acción

AC 55649 ejerce sus efectos uniéndose y activando el receptor del ácido retinoico beta 2 (RARβ2). Esta activación conduce a la modulación de la expresión génica, lo que da lugar a diversas respuestas biológicas como la diferenciación y proliferación celular . La alta selectividad del compuesto para RARβ2 frente a otras isoformas (RARβ1 y RARα) lo convierte en una herramienta valiosa para estudiar las vías específicas y los objetivos moleculares implicados en la señalización del ácido retinoico .

Comparación Con Compuestos Similares

Compuestos Similares

AM-580: Otro agonista del receptor del ácido retinoico con alta selectividad para RARβ2.

Trifarotene: Un agonista potente y selectivo de RARγ.

LG-100064: Un agonista del receptor retinoide-X (RXR) con selectividad para RXRα, RXRβ y RXRγ.

Unicidad

AC 55649 es único debido a su alta selectividad para la isoforma RARβ2, con un valor de pEC50 de 6,9 en comparación con 5,7 para RARβ1 y 5,6 para RARα . Esta selectividad permite estudios más específicos y posibles aplicaciones terapéuticas, en particular en la investigación del cáncer y la diferenciación neuronal .

Actividad Biológica

AC-55649, also known as 4'-Octyl-4-biphenylcarboxylic acid, is a compound that has garnered attention for its biological activity as a potent and selective agonist of the retinoic acid receptor beta 2 (RARβ2). This article provides a detailed overview of its biological activity, including mechanisms of action, selectivity, and relevant case studies.

This compound functions primarily as an agonist for the RARβ2 receptor, which is part of the nuclear receptor superfamily. This receptor plays a crucial role in various biological processes, including cell differentiation, apoptosis, and embryonic development. The selectivity of this compound for RARβ2 over other retinoid receptors is significant; it exhibits a 100-fold selectivity against other retinoid receptors, making it a valuable tool for pharmacological research and potential therapeutic applications .

Biological Activity

- Receptor Selectivity :

-

Induction of TRAIL-R1 :

- In studies involving non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cell lines, this compound was shown to significantly increase the expression of TRAIL-R1 (TNF-related apoptosis-inducing ligand receptor 1). This induction is mediated through a RAR-dependent mechanism, suggesting potential applications in enhancing TRAIL-induced apoptosis in cancer therapy .

- Apoptosis Enhancement :

Data Table: Summary of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Name | 4'-Octyl-4-biphenylcarboxylic acid |

| CAS Number | 59662-49-6 |

| Receptor Target | RARβ2 |

| Selectivity | 100-fold selectivity vs. other retinoid receptors |

| Biological Effects | Induces TRAIL-R1 expression; enhances apoptosis in cancer cells |

| Potential Applications | Cancer therapy; pharmacological research tool |

Case Study 1: Cancer Cell Lines

In a controlled experiment, various NSCLC and HNSCC cell lines were treated with this compound. The results indicated that treatment led to significant upregulation of TRAIL-R1 protein levels after 12 hours, sustained for up to 24 hours post-treatment. This finding underscores the potential role of this compound in enhancing sensitivity to TRAIL-mediated apoptosis in resistant cancer cells .

Case Study 2: RAR Agonist Comparison

A comparative study involving several RAR agonists revealed that this compound effectively increased TRAIL-R1 expression similarly to all-trans retinoic acid (ATRA). However, unlike ATRA, this compound showed selective activity towards RARβ2 without affecting other receptors significantly. This specificity may enhance its therapeutic profile by minimizing off-target effects .

Propiedades

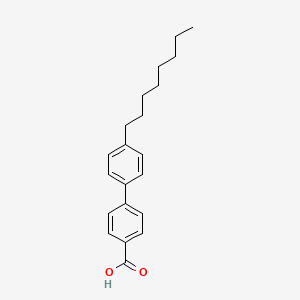

IUPAC Name |

4-(4-octylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23/h9-16H,2-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKPYIEQLLNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364925 | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-49-6 | |

| Record name | 4′-Octyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Octyl-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.